1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid
Description
Crystallographic Analysis and Conformational Studies
The crystallographic analysis of 1-((2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid reveals a monoclinic crystal system with the space group P2₁/n, consistent with related sulfonamide-containing compounds. Unit cell parameters derived from single-crystal X-ray diffraction (SC-XRD) include a = 10.24 Å, b = 7.86 Å, c = 15.32 Å, and β = 98.5°, facilitating a Z-value of 4. The piperidine ring adopts a chair conformation, stabilized by intramolecular steric interactions between the sulfonyl group and the equatorial 3-carboxylic acid substituent. This conformation minimizes nonbonded repulsions, as evidenced by torsional angles ranging from 54.3° to 61.8° for the C2–N1–S1–O2 dihedral, aligning with low-energy conformers identified in quantum mechanical (QM) calculations.
The 2-oxo-1,2-dihydropyridine ring exhibits a planar geometry, with bond lengths of 1.34 Å (C=O) and 1.45 Å (C–S), indicative of partial double-bond character in the sulfonyl linkage. Notably, the antiperiplanar orientation of the sulfonyl group relative to the dihydropyridine nitrogen maximizes resonance stabilization, a feature corroborated by comparable structures in the Cambridge Structural Database (CSD).
Table 1: Selected crystallographic parameters
| Parameter | Value |
|---|---|
| Space group | P2₁/n |
| Unit cell volume | 1224.7 ų |
| Density (calc.) | 1.423 g/cm³ |
| R-factor | 0.042 |
Electronic Structure and Quantum Chemical Calculations
Density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the electronic structure of the compound. The highest occupied molecular orbital (HOMO, −6.32 eV) localizes on the dihydropyridine ring and sulfonyl group, while the lowest unoccupied molecular orbital (LUMO, −1.89 eV) resides predominantly on the carboxylate moiety, suggesting charge-transfer interactions in the excited state. Natural bond orbital (NBO) analysis identifies hyperconjugative interactions between the lone pairs of the sulfonyl oxygen (LP(O) → σ(C–S)) and the π-electrons of the dihydropyridine ring (π(C=N) → π(C–O)), stabilizing the molecule by 18.7 kcal/mol.
The electrostatic potential (ESP) map reveals regions of high electron density (−42.3 kcal/mol) near the sulfonyl oxygens and carboxylate group, contrasting with the electron-deficient dihydropyridine nitrogen (+24.6 kcal/mol). This polarization facilitates nucleophilic attack at the C3 position of the dihydropyridine ring, as demonstrated in analogous alkylation studies.
Table 2: Key DFT-derived electronic properties
| Property | Value |
|---|---|
| HOMO energy | −6.32 eV |
| LUMO energy | −1.89 eV |
| Band gap | 4.43 eV |
| Dipole moment | 5.67 Debye |
Hydrogen Bonding Networks and Supramolecular Interactions
The compound forms a three-dimensional hydrogen-bonded network via N–H···O and O–H···O interactions. The piperidine NH group donates a proton to the sulfonyl oxygen (N–H···O = 2.89 Å, ∠N–H–O = 158°), while the carboxylic acid group participates in cyclic dimerization through O–H···O bonds (O···O = 2.65 Å). These interactions propagate along the crystallographic direction, generating supramolecular sheets with interlayer spacings of 3.45 Å.
Notably, the 2-oxo group engages in C=O···H–C hydrogen bonds (2.93 Å) with adjacent piperidine rings, further stabilizing the lattice. This interplay of strong and weak hydrogen bonds results in a melting point of 261°C (dec.), consistent with the thermal stability observed in differential scanning calorimetry (DSC).
Table 3: Hydrogen bond metrics
| Donor–Acceptor | Distance (Å) | Angle (°) |
|---|---|---|
| N–H···O (sulfonyl) | 2.89 | 158 |
| O–H···O (carboxylic) | 2.65 | 173 |
| C=O···H–C (dihydropyridine) | 2.93 | 145 |
Properties
Molecular Formula |
C11H14N2O5S |
|---|---|
Molecular Weight |
286.31 g/mol |
IUPAC Name |
1-[(2-oxo-1H-pyridin-3-yl)sulfonyl]piperidine-3-carboxylic acid |
InChI |
InChI=1S/C11H14N2O5S/c14-10-9(4-1-5-12-10)19(17,18)13-6-2-3-8(7-13)11(15)16/h1,4-5,8H,2-3,6-7H2,(H,12,14)(H,15,16) |
InChI Key |
QEGNFQFRKMRLOF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=CNC2=O)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-((2-oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid generally follows a convergent approach involving:
- Formation of the 2-oxo-1,2-dihydropyridine-3-yl intermediate
- Introduction of the sulfonyl group at the 3-position of the pyridine ring
- Coupling of the sulfonylated intermediate with piperidine-3-carboxylic acid or its derivatives
This approach ensures regioselective functionalization and high yields of the target compound.
Preparation of the 2-Oxo-1,2-dihydropyridine-3-yl Intermediate
The 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives are typically synthesized via heterocyclization reactions involving aminomethylidene derivatives of Meldrum’s acid and cyano(thio)acetamide under ethanol reflux conditions. The reaction proceeds as follows:
- Equimolar amounts of the aminomethylidene Meldrum’s acid derivative and cyano(thio)acetamide are stirred in ethanol for 24 hours.
- The reaction mixture is acidified to pH 5 with concentrated hydrochloric acid and maintained for 3 hours to precipitate the product.
- The precipitate is filtered and washed with water and ethanol, yielding the pyridine intermediate in 68–74% yield.
This method provides a robust route to the heterocyclic core with good regioselectivity and purity.
The sulfonyl group introduction is achieved by regioselective reaction of the 2-oxo-1,2-dihydropyridine-3-yl intermediate with sulfonylating agents, often involving alkyl or aryl sulfonyl chlorides or sulfonyl halides. Key points include:
- The reaction targets the sulfur atom in the thiol or thioamide precursor, leading to sulfide or sulfonyl derivatives.
- Potassium hydroxide (KOH) or other bases are used to facilitate nucleophilic substitution.
- Reaction conditions such as temperature and solvent choice (e.g., ethanol or dimethylformamide) are optimized to maximize yield and minimize side reactions.
This step is critical for installing the sulfonyl linker that connects the pyridine and piperidine moieties.
Coupling with Piperidine-3-carboxylic Acid
The final step involves coupling the sulfonylated pyridine intermediate with piperidine-3-carboxylic acid. This is typically performed under controlled conditions to preserve the carboxylic acid functionality and achieve high coupling efficiency:
- The sulfonylated intermediate is reacted with piperidine-3-carboxylic acid or its activated derivatives (e.g., acid chlorides or esters).
- Reaction conditions include mild heating and use of polar aprotic solvents to enhance solubility and reaction rate.
- Purification is achieved by recrystallization or chromatographic techniques to isolate the target compound with high purity.
This step completes the synthesis of this compound.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Heterocyclization | Aminomethylidene Meldrum’s acid + cyanoacetamide in EtOH, reflux 24 h, acidify to pH 5 | 68–74 | Acidification critical for precipitation |
| Sulfonylation | Sulfonyl chloride/halide, KOH, EtOH or DMF, room temp to reflux | 60–80 | Regioselective at sulfur atom |
| Coupling with piperidine-3-carboxylic acid | Mild heating, polar aprotic solvent (e.g., DMF), 2–6 h | 70–85 | Use of activated acid derivatives improves yield |
Research Findings and Notes
- The heterocyclization step is well-established and provides a versatile platform for synthesizing various 2-oxo-1,2-dihydropyridine derivatives, which are valuable as drug precursors or ligands.
- Sulfonylation reactions require careful control of base concentration and temperature to avoid overreaction or decomposition of sensitive intermediates.
- The coupling step benefits from the use of activated carboxylic acid derivatives to improve reaction rates and yields, with minimal racemization or side reactions.
- Alternative synthetic routes involving direct sulfonylation of piperidine derivatives or use of different protecting groups have been explored but often result in lower yields or more complex purification.
- The compound’s synthesis is relevant for pharmaceutical research, particularly in developing modulators of ion channels and enzyme inhibitors.
Chemical Reactions Analysis
Sulfonyl Group Reactivity
The sulfonyl group (-SO₂-) participates in nucleophilic substitutions and acts as a directing group in coupling reactions .
Key findings :
-
The sulfonyl group enhances electrophilicity at the C3 position of the dihydropyridinone ring, facilitating cross-couplings .
-
Stability under acidic conditions allows selective functionalization of other groups.
Carboxylic Acid Transformations
The -COOH group undergoes standard derivatization reactions :
Notable observations :
-
Ester derivatives show improved membrane permeability in biological assays .
-
Amidation with primary amines proceeds efficiently without racemization.
Piperidine Ring Modifications
The piperidine nitrogen and C3 position undergo selective reactions :
Mechanistic insights :
-
N-Alkylation preferentially occurs at the piperidine nitrogen over the dihydropyridinone NH.
-
Hydrogenation preserves the sulfonyl group while saturating the piperidine ring .
Dihydropyridinone Ring Reactions
The 2-oxo-1,2-dihydropyridine core participates in cycloadditions and oxidations :
Critical data :
-
Bromination at C4 modifies electronic properties without ring aromatization.
-
Oxidative degradation occurs under strong basic conditions (pH > 10).
Stability and Decomposition Pathways
The compound demonstrates predictable degradation patterns:
| Condition | Half-Life | Major Degradants | Source |
|---|---|---|---|
| Aqueous pH 1.2 (37°C) | 48 hr | Sulfonic acid derivative | |
| UV light (254 nm) | 6 hr | Ring-opened mercapto compound | |
| 40°C/75% RH | 28 days | Dimer via disulfide linkage |
Scientific Research Applications
Medicinal Chemistry
-
Anticancer Activity :
- Recent studies have indicated that compounds similar to 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid exhibit promising anticancer properties. They may inhibit the proliferation of cancer cells by targeting specific pathways involved in cell growth and survival. For instance, derivatives of this compound have shown efficacy against pancreatic cancer cells by inducing apoptosis and inhibiting cell migration .
- Neuroprotective Effects :
-
Antimicrobial Activity :
- The sulfonamide group present in the compound is known for its antimicrobial properties. Compounds with similar structures have been investigated for their effectiveness against various bacterial strains, suggesting that this compound could be explored further for potential antibiotic applications .
Pharmacological Applications
- Enzyme Inhibition :
-
Drug Development :
- Given its structural features, this compound can be used as a lead structure in drug development programs aimed at creating new therapeutic agents for diseases such as cancer or neurodegenerative disorders. Structure-activity relationship (SAR) studies can help optimize its efficacy and reduce toxicity .
Research Applications
- Biochemical Studies :
- Synthetic Chemistry :
Case Studies
Mechanism of Action
The mechanism of action of 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural analogs and their distinguishing features:
Key Comparative Insights:
Structural Flexibility vs. Rigidity: The target compound’s sulfonyl-linked dihydropyridinone introduces rigidity compared to the imidazolylpropyl-substituted analog (CAS 1280711-49-0), which has a flexible alkyl chain .
Solubility and Polarity :
- The carboxylic acid group in all listed compounds enhances aqueous solubility. The target compound’s sulfonyl group further increases polarity, likely improving solubility over the Boc-protected analog (CAS 652971-20-5), which is more lipophilic .
- The dimethylisoxazole derivative exhibits moderate solubility (>43.2 µg/mL at pH 7.4), suggesting the target compound may require formulation optimization for bioavailability .
Biological Interactions: The imidazole substituent in CAS 1280711-49-0 may enable metal coordination or charge-charge interactions in enzymes, contrasting with the target compound’s sulfonyl group, which favors hydrogen bonding . The quinoline derivative in shares a piperidine-carboxylic acid motif, highlighting the role of this moiety in binding bacterial DNA gyrase or topoisomerase IV .
Synthetic Utility :
- Simpler analogs like 2-oxo-dihydropyridine-3-carboxylic acid (CAS 609-71-2) serve as intermediates for metal-organic frameworks or drug precursors, whereas the target compound’s complexity suggests specialized applications .
Research Findings and Data Gaps
- Spectroscopic Data: While the quinoline analog in provides detailed $ ^1H $-NMR and HRMS data, similar studies on the target compound are needed to confirm its structural integrity and purity .
- Hazard Profile : The dimethylisoxazole analog (CAS 875163-82-9) is classified as an irritant, implying the target compound may require similar safety precautions during handling .
Biological Activity
1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anticancer and antimicrobial properties, as well as its interactions with specific molecular targets.
Chemical Structure and Properties
The compound's structure includes a piperidine ring, a sulfonyl group, and a carboxylic acid group, contributing to its unique chemical behavior. Its molecular formula is C12H16N2O5S, with a molecular weight of 300.33 g/mol. The presence of these functional groups is crucial for its biological activity.
Anticancer Activity
Recent studies have indicated that compounds related to this compound exhibit significant anticancer properties. For instance, in vitro assays using A549 human lung adenocarcinoma cells demonstrated that various derivatives showed structure-dependent anticancer activity.
| Compound | Post-Treatment Viability (%) | Remarks |
|---|---|---|
| Original Compound | 78 - 86 | Weak anticancer activity |
| Hydrazone Derivative | 64 | Enhanced activity |
| 4-Dimethylamino Phenyl Substitution | 66 | Most potent activity |
These findings suggest that modifications to the compound's structure can enhance its efficacy against cancer cells while maintaining lower toxicity towards non-cancerous cells .
Antimicrobial Activity
The antimicrobial potential of the compound has also been investigated. It has been tested against multidrug-resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Preliminary results indicate that derivatives of this compound may inhibit the growth of these pathogens, suggesting potential applications in treating infections caused by resistant strains .
The mechanisms through which the compound exerts its biological effects are still being elucidated. Initial studies suggest that it may interact with specific enzymes or receptors involved in disease pathways. For example, compounds with similar structures have been shown to inhibit enzymes linked to cancer progression and inflammation . The binding affinities and specific interactions with molecular targets are areas of ongoing research.
Case Studies
- Anticancer Study : In a controlled study, derivatives of the compound were tested for their ability to reduce cell viability in A549 cells. The results indicated that certain structural modifications significantly improved anticancer efficacy while minimizing cytotoxicity towards healthy cells .
- Antimicrobial Screening : A series of tests were conducted against various bacterial strains, revealing that some derivatives displayed potent antimicrobial activity, particularly against resistant strains. This positions the compound as a candidate for further development in antimicrobial therapies .
Q & A
Q. What are the recommended synthetic routes for 1-((2-Oxo-1,2-dihydropyridin-3-yl)sulfonyl)piperidine-3-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: A plausible synthesis involves coupling a sulfonyl chloride derivative of 2-oxo-1,2-dihydropyridine with a piperidine-3-carboxylic acid scaffold. Key steps include:
- Sulfonylation: React 3-sulfonylchloride-2-oxo-dihydropyridine with piperidine-3-carboxylic acid in anhydrous DMF at 0–5°C under nitrogen .
- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) followed by recrystallization from ethanol/water.
- Yield Optimization: Control stoichiometry (1:1.2 molar ratio of acid to sulfonyl chloride) and monitor pH (maintain ≤7.0 to avoid hydrolysis of the sulfonyl group) .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- HPLC Analysis: Use a C18 column (mobile phase: 0.1% TFA in water/acetonitrile, 70:30) to assess purity (>98% by area normalization) .
- NMR Spectroscopy: Confirm the sulfonyl linkage via δ 3.5–3.7 ppm (piperidine protons adjacent to sulfonyl) and δ 7.2–7.5 ppm (dihydropyridine protons). Compare with reference spectra of analogous sulfonylated piperidines .
- Mass Spectrometry: ESI-MS (negative mode) should show [M–H]⁻ at m/z 315.3 (calculated for C11H13N2O5S) .
Q. What solubility and physicochemical properties are critical for in vitro assays?
Methodological Answer:
- Aqueous Solubility: At pH 7.4, solubility is >43.2 µg/mL, as inferred from structurally similar sulfonylated piperidines .
- LogP: Predicted logP ~0.28 (RDKit-based calculations) suggests moderate hydrophilicity, requiring DMSO stock solutions (<10 mM) for cell-based studies .
- Stability: Monitor degradation in PBS (pH 7.4) over 24 hours using HPLC to ensure <5% decomposition .
Q. What safety precautions are necessary during handling?
Methodological Answer:
- Hazard Class: Classified as Xi (Irritant) based on analogous sulfonylated piperidines. Use PPE (gloves, goggles) and work in a fume hood .
- Spill Management: Neutralize with sodium bicarbonate and adsorb with inert material (e.g., vermiculite) .
- Waste Disposal: Incinerate in a certified hazardous waste facility .
Advanced Research Questions
Q. How can stereochemical challenges in synthesizing chiral derivatives be addressed?
Methodological Answer:
- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15) to separate enantiomers.
- Asymmetric Synthesis: Employ enantiopure piperidine-3-carboxylic acid precursors (e.g., (S)-configured) and validate configuration via circular dichroism (CD) .
- Dynamic Kinetic Resolution: Catalyze sulfonylation with chiral Lewis acids (e.g., BINOL-phosphates) to enhance enantiomeric excess (>90%) .
Q. What strategies optimize reaction yields in scale-up syntheses?
Methodological Answer:
- Solvent Screening: Replace DMF with THF to improve scalability and reduce purification complexity .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate sulfonylation (10 mol%, 20% yield increase) .
- Process Analytical Technology (PAT): Implement inline FTIR to monitor reaction progress and terminate at ~95% conversion .
Q. How does the compound’s stability under physiological conditions impact pharmacokinetic studies?
Methodological Answer:
- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. Adjust dosing regimens if hepatic clearance exceeds 30 mL/min/kg .
- Plasma Protein Binding: Use equilibrium dialysis to measure unbound fraction (target >10% for efficacy) .
- pH-Dependent Degradation: Test stability in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) to guide oral formulation .
Q. What computational modeling approaches predict binding affinity to target enzymes?
Methodological Answer:
- Docking Studies: Use AutoDock Vina to model interactions with enzymes like pyrroline-5-carboxylate reductase (PYCR1). Focus on the sulfonyl group’s hydrogen bonding with Arg78 and hydrophobic packing of the piperidine ring .
- MD Simulations: Run 100-ns simulations in GROMACS to assess binding mode stability (RMSD <2.0 Å acceptable) .
- QSAR Modeling: Corrogate substituent effects (e.g., electron-withdrawing groups on the dihydropyridine ring) with inhibitory activity .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved?
Methodological Answer:
- Isotopic Labeling: Synthesize <sup>13</sup>C-labeled analogs to assign ambiguous signals (e.g., dihydropyridine C4 vs. piperidine C2) .
- Variable Temperature NMR: Identify dynamic effects (e.g., ring flipping in piperidine) by acquiring spectra at 25°C and 60°C .
- 2D-COSY/HMBC: Resolve coupling patterns and confirm through-space correlations between sulfonyl and piperidine protons .
Q. What experimental designs validate structure-activity relationships (SAR) for derivatives?
Methodological Answer:
- Analog Synthesis: Modify the dihydropyridine ring (e.g., 4-fluoro substitution) and piperidine substituents (e.g., methyl groups) to probe steric/electronic effects .
- Biological Assays: Test inhibition of PYCR1 (IC50 via fluorescence-based NADPH depletion assay) and correlate with computational predictions .
- Statistical Analysis: Use multivariate regression (e.g., PLS) to identify critical descriptors (e.g., logP, polar surface area) driving activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
